molecular formula C8H12ClN3O B3058637 [2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine CAS No. 90641-47-7

[2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine

Cat. No.: B3058637
CAS No.: 90641-47-7
M. Wt: 201.65 g/mol
InChI Key: ICFLXHWVQULLAJ-UHFFFAOYSA-N
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Description

[2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine: is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine typically involves the reaction of 6-chloro-3-hydroxypyridazine with ethylene oxide, followed by the reaction with dimethylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: [2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of corresponding pyridazinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .

Medicine: In medicine, this compound is being investigated for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of herbicides and pesticides .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various modifications makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)oxy-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-12(2)5-6-13-8-4-3-7(9)10-11-8/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFLXHWVQULLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920260
Record name 2-[(6-Chloropyridazin-3-yl)oxy]-N,N-dimethylethan-1-aminato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90641-47-7
Record name NSC73309
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(6-Chloropyridazin-3-yl)oxy]-N,N-dimethylethan-1-aminato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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